molecular formula C11H10F2N2O B1461882 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1803609-42-8

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No. B1461882
CAS RN: 1803609-42-8
M. Wt: 224.21 g/mol
InChI Key: VCNGWLWOLSPWOD-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H10F2N2O . It has a molecular weight of 224.21 .

Scientific Research Applications

Organic Synthesis and Ligand Design

A New Consecutive Three-Component Oxazole Synthesis : E. Merkul and T. Müller (2006) developed a novel three-component synthesis method for oxazole derivatives, starting from propargyl amine and acid chlorides based on an amidation-coupling-cycloisomerization (ACCI) sequence. This method facilitates the efficient synthesis of oxazole compounds, potentially including 2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, by providing a versatile approach to constructing complex oxazole scaffolds which are valuable in medicinal chemistry and materials science (Merkul & Müller, 2006).

Synthesis and Structure of Pyridine-Containing Oxazoline Ligands : E. Wolińska, W. Wysocki, D. Branowska, and Z. Karczmarzyk (2021) synthesized new chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups. These compounds, characterized by spectral and X-ray diffraction methods, serve as chiral ligands in metal-catalyzed asymmetric reactions, highlighting the application of fluorinated oxazoles in developing enantioselective catalysts (Wolińska et al., 2021).

Medicinal Chemistry Applications

Antimycobacterial Activity of Novel Oxazolyl-Thiourea Compounds : D. Sriram, P. Yogeeswari, M. Dinakaran, and R. Thirumurugan (2007) synthesized new thiourea derivatives containing the oxazolyl moiety for evaluation against Mycobacterium tuberculosis. Their study demonstrated that several compounds exhibited significant in vitro and in vivo activity against both drug-sensitive and multidrug-resistant strains, underscoring the potential of oxazolyl derivatives in developing new antimycobacterial agents (Sriram et al., 2007).

Advanced Materials and Chemical Properties

Functional Modification of Hydrogels : H. M. Aly and H. L. A. El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including aromatic amines that could potentially relate to the structural motifs of this compound. Their research indicated enhanced thermal stability and promising antibacterial and antifungal activities for the modified polymers, suggesting applications in medical devices and biomaterials (Aly & El-Mohdy, 2015).

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy or altered biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

2,2-difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13,7-14)10-15-6-9(16-10)8-4-2-1-3-5-8/h1-6H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGWLWOLSPWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 3
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 4
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 5
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 6
2,2-Difluoro-2-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine

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